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molecular formula C9H10O2 B8801007 2-(1-Methylcyclopropyl)-4H-pyran-4-one CAS No. 1163707-49-0

2-(1-Methylcyclopropyl)-4H-pyran-4-one

Cat. No. B8801007
M. Wt: 150.17 g/mol
InChI Key: WZNJVVLMTFIMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940771B2

Procedure details

A mixture of 1-hydroxy-5-methoxy-1-(1-methyl-cyclopropyl)-penta-1,4-dien-3-one (Step 40.7) (1.07 g, 5.9 mmol) and TFA (0.9 mL, 11.7 mmol, 2 eq) in toluene (50 mL) is stirred for 14 h at rt and concentrated. Purification of the residue by silica gel column chromatography (Hex/EtOAc, 1:0→3:7) provides 442 mg of the title compound as a red solid: ESI-MS: 151.1 [M+H]+; tR=2.89 min (System 1); TLC: Rf=0.19 (Hex/EtOAc, 1:1).
Name
1-hydroxy-5-methoxy-1-(1-methyl-cyclopropyl)-penta-1,4-dien-3-one
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]([C:10]1([CH3:13])[CH2:12][CH2:11]1)=[CH:3][C:4](=[O:9])[CH:5]=[CH:6][O:7]C.C(O)(C(F)(F)F)=O>C1(C)C=CC=CC=1>[CH3:13][C:10]1([C:2]2[O:7][CH:6]=[CH:5][C:4](=[O:9])[CH:3]=2)[CH2:11][CH2:12]1

Inputs

Step One
Name
1-hydroxy-5-methoxy-1-(1-methyl-cyclopropyl)-penta-1,4-dien-3-one
Quantity
1.07 g
Type
reactant
Smiles
OC(=CC(C=COC)=O)C1(CC1)C
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 14 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel column chromatography (Hex/EtOAc, 1:0→3:7)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC1(CC1)C=1OC=CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 442 mg
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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